Secretin, rat

Übersicht

Beschreibung

Sekretin (Ratte) (Trifluoressigsäuresalz) ist ein Neuropeptidhormon, das eine entscheidende Rolle bei der Regulation der Sekretion von Verdauungsflüssigkeiten aus Magen, Bauchspeicheldrüse und Leber spielt. Es ist eine synthetische Form des natürlich vorkommenden Sekretin-Hormons, das in Ratten gefunden wird, und wird häufig in der wissenschaftlichen Forschung verwendet, um verschiedene physiologische Prozesse zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

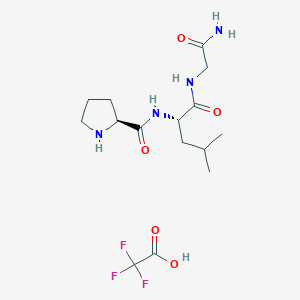

Die Synthese von Sekretin (Ratte) (Trifluoressigsäuresalz) beinhaltet die Festphasenpeptidsynthese (SPPS), ein Verfahren, das häufig zur Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anlagerung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie unter Verwendung von Trifluoressigsäure (TFA) vom Harz abgespalten und entschützt, was zur Trifluoressigsäuresalzform des Peptids führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sekretin (Ratte) (Trifluoressigsäuresalz) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird typischerweise unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um Verunreinigungen zu entfernen und den gewünschten Reinheitsgrad zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sekretin (Ratte) (Trifluoressigsäuresalz) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt aufgrund seiner Peptidnatur typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Spaltungsreagenzien: Trifluoressigsäure (TFA)

Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC)

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von Sekretin (Ratte) (Trifluoressigsäuresalz) gebildet wird, ist das Peptid selbst in seiner Trifluoressigsäuresalzform. Es werden typischerweise keine signifikanten Nebenprodukte gebildet, wenn die Synthese- und Reinigungsprozesse richtig gesteuert werden .

Wissenschaftliche Forschungsanwendungen

Sekretin (Ratte) (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Reinigungsverfahren.

Biologie: Untersucht die Rolle von Sekretin bei der Regulierung von Verdauungsprozessen und seine Auswirkungen auf verschiedene Organe.

Medizin: Erforscht potenzielle therapeutische Anwendungen, wie die Behandlung von Verdauungsstörungen und die Untersuchung der Hormonregulation.

Industrie: Wird bei der Entwicklung von diagnostischen Assays und Forschungswerkzeugen für die Untersuchung der gastrointestinalen Physiologie eingesetzt

Wirkmechanismus

Sekretin (Ratte) (Trifluoressigsäuresalz) übt seine Wirkungen aus, indem es an den Sekretinrezeptor (SCT-R) auf Zielzellen bindet. Diese Bindung aktiviert die Adenylatcyclase, was zu einem Anstieg des intrazellulären cAMP-Spiegels führt. Der erhöhte cAMP-Spiegel aktiviert dann die Proteinkinase A (PKA), die verschiedene Zielproteine phosphoryliert, was zur Sekretion von Verdauungsflüssigkeiten aus Magen, Bauchspeicheldrüse und Leber führt .

Wirkmechanismus

Zukünftige Richtungen

Secretin has been considered as a neuropeptide hormone since it is also expressed in the central nervous system (CNS) . Recent evidence has indicated that secretin has pleiotropic effects in several organ systems (including the biliary epithelium) and has been termed a neuroendocrine hormone . Future research could further evaluate the secretin/secretin receptor axis in liver pathophysiology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Secretin (rat) (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the trifluoroacetate salt form of the peptide .

Industrial Production Methods

Industrial production of Secretin (rat) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity .

Analyse Chemischer Reaktionen

Types of Reactions

Secretin (rat) (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Purification: High-performance liquid chromatography (HPLC)

Major Products Formed

The major product formed from the synthesis of Secretin (rat) (trifluoroacetate salt) is the peptide itself, in its trifluoroacetate salt form. No significant by-products are typically formed if the synthesis and purification processes are properly controlled .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glukagon: Ein weiteres Peptidhormon, das den Glukosestoffwechsel reguliert.

Glukagon-ähnliches Peptid-1 (GLP-1): Beteiligt an der Glukosehomöostase und der Insulinsekretion.

Hypophysen-Adenylatcyclase-aktivierendes Polypeptid (PACAP): Reguliert verschiedene physiologische Prozesse, einschließlich Hormonsekretion und Neurotransmission.

Einzigartigkeit

Sekretin (Ratte) (Trifluoressigsäuresalz) ist einzigartig in seiner spezifischen Rolle bei der Regulation der Sekretion von Verdauungsflüssigkeiten. Im Gegensatz zu Glukagon und GLP-1, die sich hauptsächlich auf den Glukosestoffwechsel konzentrieren, zielt Sekretin speziell auf das Verdauungssystem ab. PACAP weist einige Ähnlichkeiten mit Sekretin in Bezug auf die Hormonregulation auf, aber die Hauptfunktion von Sekretin unterscheidet sich in ihrem Fokus auf Verdauungsprozesse .

Eigenschaften

IUPAC Name |

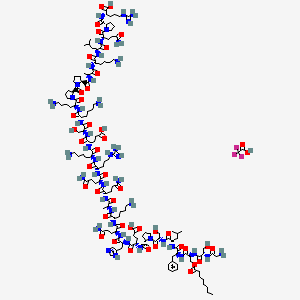

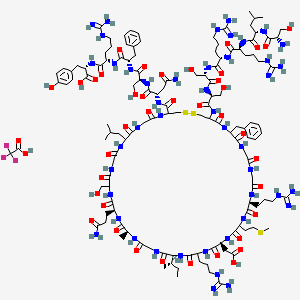

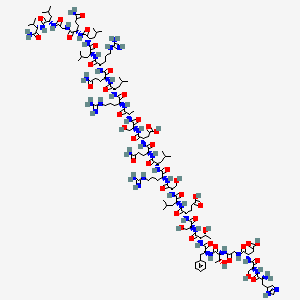

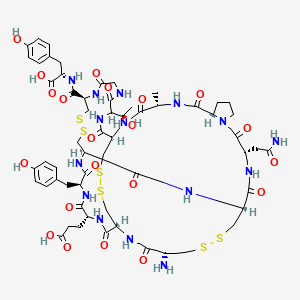

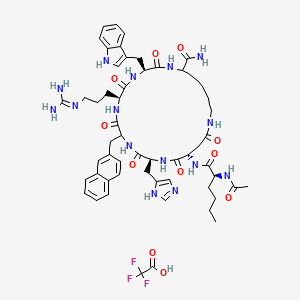

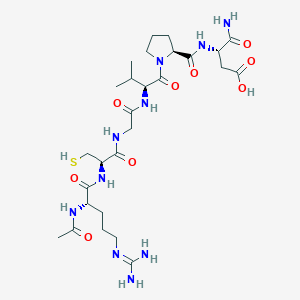

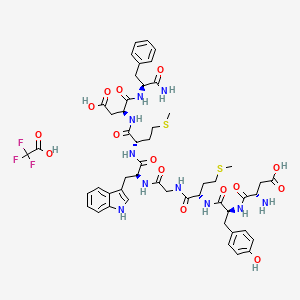

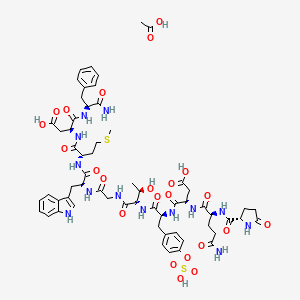

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHWQEXKRMDFFJ-NEMWHCQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

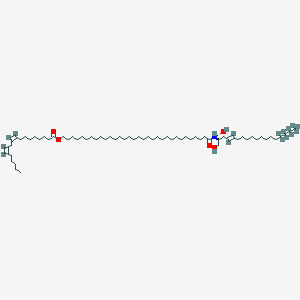

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H216N42O42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3027.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

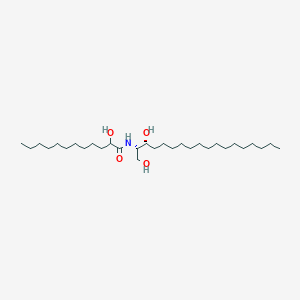

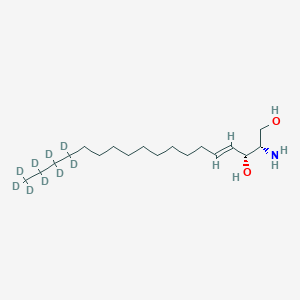

![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)

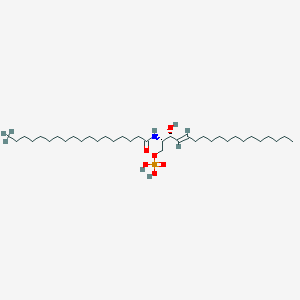

![N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide](/img/structure/B8069928.png)